N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide
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Overview
Description
N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide is an organic compound that belongs to the class of sulfamides Sulfamides are characterized by the presence of a sulfonamide group attached to two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzylamine in the presence of a sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylbenzylamine+3-(trifluoromethyl)benzylamine+sulfonyl chloride→N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-N’-benzylsulfamide
- N-(3-trifluoromethylbenzyl)-N’-benzylsulfamide
Uniqueness
N-(4-methylbenzyl)-N’-[3-(trifluoromethyl)benzyl]sulfamide is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl rings. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other sulfamides.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-12-5-7-13(8-6-12)10-20-24(22,23)21-11-14-3-2-4-15(9-14)16(17,18)19/h2-9,20-21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHZVUCMNQRKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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